molecular formula C15H12Cl3NO2 B5834094 N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

Cat. No.: B5834094
M. Wt: 344.6 g/mol
InChI Key: ZWAAVWQTDJULSJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides Compounds in this class are often used in various applications, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide typically involves the reaction of 2-chlorophenylamine with 2,4-dichloro-6-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the removal of chlorine atoms or the reduction of other functional groups.

    Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield chlorinated phenoxyacetic acids, while substitution could produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-phenoxyacetamide
  • N-(2,4-dichlorophenyl)-2-phenoxyacetamide
  • N-(2-chlorophenyl)-2-(4-chlorophenoxy)acetamide

Uniqueness

N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is unique due to the presence of multiple chlorine atoms and a methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties in terms of solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-9-6-10(16)7-12(18)15(9)21-8-14(20)19-13-5-3-2-4-11(13)17/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAAVWQTDJULSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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